Braf V600E/craf-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Braf V600E/craf-IN-1 is a potent inhibitor of the Braf V600E and craf kinases. These kinases are part of the mitogen-activated protein kinase pathway, which plays a crucial role in cell division, differentiation, and survival. The Braf V600E mutation is a common mutation in various cancers, including melanoma, colorectal cancer, and non-small cell lung cancer. This compound has shown potential in triggering apoptosis and cell cycle arrest in cancer cells, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Braf V600E/craf-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically involves the use of aniline derivatives, which are reacted with various reagents under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Braf V600E/craf-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying levels of inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions are various derivatives of this compound, each with potentially different levels of activity and specificity towards the Braf V600E and craf kinases .
Scientific Research Applications
Braf V600E/craf-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used to study the structure-activity relationships of kinase inhibitors and to develop new compounds with improved efficacy.
Biology: The compound is employed in cell biology studies to understand the role of the Braf V600E and craf kinases in cell signaling and cancer progression.
Medicine: this compound is a valuable tool in preclinical studies for developing targeted therapies for cancers harboring the Braf V600E mutation.
Mechanism of Action
Braf V600E/craf-IN-1 exerts its effects by inhibiting the activity of the Braf V600E and craf kinases. The Braf V600E mutation leads to constitutive activation of the mitogen-activated protein kinase pathway, promoting uncontrolled cell proliferation. By inhibiting these kinases, this compound induces apoptosis and cell cycle arrest, thereby reducing tumor growth. The compound specifically targets the kinase domain of Braf V600E, preventing its interaction with downstream signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Vemurafenib: Another inhibitor of the Braf V600E kinase, used in the treatment of melanoma.
Dabrafenib: A selective inhibitor of Braf V600E, often used in combination with other inhibitors for enhanced efficacy.
Encorafenib: A Braf inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Braf V600E/craf-IN-1 is unique in its dual inhibition of both Braf V600E and craf kinases, providing a broader spectrum of activity compared to other inhibitors that target only Braf V600E. This dual inhibition can potentially overcome resistance mechanisms that arise from the activation of alternative pathways .
Biological Activity
The BRAF V600E mutation is a well-characterized alteration in the BRAF gene, frequently associated with various cancers, including melanoma, colorectal cancer, and papillary thyroid carcinoma. This mutation leads to constitutive activation of the MAPK signaling pathway, promoting cell proliferation and survival. The compound craf-IN-1 is a selective inhibitor targeting CRAF, which is a downstream effector in the MAPK pathway. Understanding the biological activity of BRAF V600E and the effects of craf-IN-1 is critical for developing targeted therapies.
The BRAF V600E mutation substitutes valine with glutamic acid at position 600, resulting in a constitutively active kinase that activates downstream signaling pathways without the need for upstream signals. This mutation enhances the kinase activity of BRAF, leading to increased phosphorylation of MEK and ERK proteins, which are crucial for cell growth and survival .
Craf-IN-1 functions by inhibiting CRAF, which can mitigate the effects of BRAF activation. By blocking CRAF, craf-IN-1 can potentially reduce the proliferation of cancer cells driven by BRAF V600E mutations and may overcome resistance mechanisms associated with other targeted therapies .
Biological Activity Data
The biological activity of BRAF V600E and craf-IN-1 can be summarized as follows:
Parameter | BRAF V600E | craf-IN-1 |
---|---|---|
Mutation Type | Point mutation (V600E) | Selective CRAF inhibitor |
Pathway Activation | Constitutive MAPK pathway activation | Inhibition of MAPK signaling |
Cell Proliferation | Increased cell proliferation | Decreased cell proliferation |
Cancer Types Associated | Melanoma, colorectal cancer, thyroid cancer | Potentially effective across various cancers |
Resistance Mechanisms | Upregulation of alternative pathways (e.g., PI3K) | May overcome some resistance mechanisms |
Case Studies and Research Findings
- Colorectal Cancer Study : A study involving colorectal carcinoma tissues from Pakistani patients found that 12.2% exhibited BRAF V600E mutations. The presence of this mutation was associated with poor prognosis and indicated a need for targeted therapies like craf-IN-1 to improve outcomes .
- Melanoma Response to Therapy : In a clinical trial assessing the efficacy of combined BRAF and MEK inhibitors (including drugs like trametinib), patients with BRAF V600E mutations showed significant tumor regression. However, some tumors developed resistance due to alternative oncogenic drivers . The introduction of craf-IN-1 could provide an additional therapeutic strategy in these resistant cases.
- Proteolysis Targeting Chimera (PROTAC) Study : Research utilizing PROTAC technology demonstrated that targeted degradation of BRAF V600E led to varying responses in different cancer cell lines. Some lines showed complete inhibition of viability, while others exhibited partial resistance due to compensatory mechanisms involving CRAF . This highlights the potential role of craf-IN-1 in such contexts.
Properties
Molecular Formula |
C25H17F6N3O2 |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
N-[3-[(5-methoxyquinolin-2-yl)amino]phenyl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C25H17F6N3O2/c1-36-21-7-3-6-20-19(21)8-9-22(34-20)32-17-4-2-5-18(13-17)33-23(35)14-10-15(24(26,27)28)12-16(11-14)25(29,30)31/h2-13H,1H3,(H,32,34)(H,33,35) |
InChI Key |
ZOFPYTOXNJKYQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=N2)NC3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.